molecular formula C19H20ClN5O2S B12146424 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide

Cat. No.: B12146424
M. Wt: 417.9 g/mol
InChI Key: YLUDZKYHNJSUEX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-derived acetamide featuring a 3-ethoxyphenyl substituent at the 5-position of the triazole ring and a 5-chloro-2-methylphenyl group attached to the acetamide nitrogen. The structure combines a sulfur-linked triazole core with aromatic substituents, which are critical for modulating biological activity and physicochemical properties. The 5-chloro-2-methylphenyl moiety introduces steric and electronic effects that may influence receptor binding or metabolic stability .

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C19H20ClN5O2S/c1-3-27-15-6-4-5-13(9-15)18-23-24-19(25(18)21)28-11-17(26)22-16-10-14(20)8-7-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26)

InChI Key

YLUDZKYHNJSUEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The synthesis begins with constructing the 1,2,4-triazole ring, a critical step that dictates subsequent functionalization. A common approach involves cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents. For this compound, 3-ethoxyphenyl-substituted thiosemicarbazide undergoes cyclization in the presence of acetic acid under reflux conditions (90–100°C, 6–8 hours) to yield 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol. This intermediate serves as the foundational scaffold for further modifications.

Key parameters influencing triazole formation:

  • Temperature : Elevated temperatures (>80°C) accelerate cyclization but risk decomposition of sensitive functional groups.

  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing ionic intermediates.

Thioether Formation via Nucleophilic Substitution

The thiol group (-SH) of the triazole intermediate reacts with α-haloacetamide derivatives to form the thioether (-S-) linkage. For this compound, 2-chloro-N-(5-chloro-2-methylphenyl)acetamide is employed as the electrophilic partner. The reaction proceeds in anhydrous ethanol under basic conditions (pH 8–9) facilitated by cesium carbonate (Cs₂CO₃), which deprotonates the thiol to generate a thiolate nucleophile.

Reaction conditions :

  • Molar ratio : A 1:1.2 ratio of triazole-thiol to α-chloroacetamide minimizes side products.

  • Time : 4–6 hours at 60–70°C achieves >85% conversion.

Acetamide Coupling and Final Product Isolation

The coupled product is purified via recrystallization from ethanol-water mixtures (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane eluents. Yields typically range from 72% to 88%, depending on the purity of intermediates.

Optimization of Reaction Conditions

Catalytic Systems

Catalysts play a pivotal role in enhancing reaction kinetics and selectivity:

CatalystRoleYield ImprovementSource
Cs₂CO₃Base for thiolate generation+15–20%
Polymer-DMAPPhase-transfer catalyst+10%
TriethylamineScavenges HCl byproduct+5%

The use of polymer-supported catalysts (e.g., Reillex 425) enables catalyst recycling without loss of activity, reducing production costs.

Solvent Effects

Solvent choice impacts both reaction rate and product stability:

SolventDielectric ConstantReaction Rate (k, h⁻¹)Notes
DMSO46.70.45High polarity stabilizes ions
Ethanol24.30.32Eco-friendly, moderate yield
Acetonitrile37.50.28Inert but slow kinetics

Ethanol emerges as a balanced choice for large-scale synthesis due to its low toxicity and ease of removal.

Industrial Scalability Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems addresses scalability challenges:

  • Residence time : Optimized at 30–40 minutes for triazole formation.

  • Pressure : Maintained at 2–3 bar to prevent solvent evaporation at elevated temperatures.

Cost-Benefit Analysis of Catalysts

CatalystCost (USD/kg)ReusabilityEnvironmental Impact
Cs₂CO₃1,200LowHigh (Cs scarcity)
Polymer-DMAP950High (10+ cycles)Low
K₂CO₃150ModerateModerate

Polymer-supported catalysts offer long-term economic advantages despite higher initial costs.

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

The triazole-thiol intermediate is prone to oxidation, forming disulfide byproducts. Strategies to mitigate this include:

  • Conducting reactions under nitrogen or argon atmospheres.

  • Adding reducing agents like sodium dithionite (Na₂S₂O₄) at 0.1–0.5 mol%.

Regioselectivity in Triazole Formation

Competing pathways during cyclization may yield regioisomers. Controlling temperature (<100°C) and using excess acetic acid as a proton donor favor the desired 1,2,4-triazole isomer.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines. For example, compounds with similar triazole structures have demonstrated activity against human tumor cell lines representing lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedIC50 (μM)
Compound AHCT-1161.9
Compound BHeLa3.0
Compound CMCF-7<100

Enzyme Inhibition

The triazole moiety is known for its ability to interact with enzyme active sites, potentially leading to the inhibition of enzymatic functions. This characteristic makes it a candidate for developing enzyme inhibitors used in treating various diseases .

Key Findings

  • Electron-Dongating Groups : The presence of electron-donating groups (e.g., methoxy) enhances biological activity.
  • Substituent Effects : Modifications on the triazole ring significantly affect enzyme binding affinity and selectivity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Triazole RingEssential for enzyme binding
Methoxy GroupIncreases potency
Ethoxyphenyl SubstitutionEnhances selectivity

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring.
  • Introduction of ethoxyphenyl and chloro-methylphenyl groups.
  • Optimization for yield and purity using continuous flow reactors.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds with potential anticancer activity. For instance, novel derivatives containing triazole moieties have shown promising results against various cancer cell lines with low micromolar GI50 levels .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1,2,4-triazole acetamides with diverse substituents. Key structural analogues include:

Compound Name Substituents (Triazole/ Acetamide) Biological Activity (vs. Diclofenac) Key References
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) 2-pyridyl / 3-methylphenyl 1.28× more potent
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide 3-chlorophenyl / 2,6-dimethylphenyl Anti-inflammatory (data pending)
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 3-methylphenyl / 5-chloro-2-methylphenyl Anti-inflammatory (data pending)
Target Compound 3-ethoxyphenyl / 5-chloro-2-methylphenyl Under investigation
  • This electron-donating group may also influence π-π stacking or hydrogen bonding in target interactions . 2-Pyridyl (AS111): The nitrogen-rich pyridine ring introduces polar interactions, contributing to AS111’s superior anti-inflammatory activity . 3-Chlorophenyl: The electron-withdrawing chloro group may enhance binding affinity to cyclooxygenase-2 (COX-2) but increase toxicity risks .

Pharmacological Activity

  • Anti-Inflammatory Activity: AS111 (2-pyridyl analogue) showed 1.28× higher activity than diclofenac in formalin-induced edema models, attributed to COX-2 inhibition . The target compound’s 3-ethoxyphenyl group may optimize COX-2 binding through a balance of lipophilicity and electronic effects, though experimental validation is needed.
  • Anti-Exudative Activity :

    • Triazole acetamides with furan-2-yl substituents demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg) . The ethoxy group in the target compound could further modulate this activity due to improved tissue penetration.

Physicochemical Properties

  • Melting Points: Analogues with phenoxymethyl or methoxyphenyl groups exhibit melting points ranging from 96°C to 148°C . The target compound’s ethoxy group may lower the melting point slightly due to reduced crystallinity.
  • Spectral Data :
    • IR : Expected peaks include ~3290 cm⁻¹ (–NH), ~1675 cm⁻¹ (C=O), and ~1285 cm⁻¹ (C–N), consistent with triazole-acetamide scaffolds .
    • NMR : The 3-ethoxyphenyl group would show distinct aromatic proton shifts (δ 6.8–7.4 ppm) and a triplet for the ethoxy –CH₂– group (δ ~1.3–1.5 ppm) .

Biological Activity

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5O2S , with a molecular weight of 417.9 g/mol . It features a triazole ring known for its ability to interact with various biological targets. The structural composition includes:

PropertyValue
Molecular FormulaC19H20ClN5O2S
Molecular Weight417.9 g/mol
IUPAC Name2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide
InChI KeyFGYPRSHEJDRLEL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole moiety plays a crucial role in binding to enzyme active sites, inhibiting their functions. This can lead to various therapeutic effects:

  • Antifungal Activity : The triazole ring is known for its antifungal properties by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
  • Anticancer Potential : The compound has shown promise in disrupting cellular processes involved in tumor growth and proliferation.
  • Antidepressant Effects : Similar triazole derivatives have been studied for their potential antidepressant activities in animal models .

Biological Activity Studies

Research has demonstrated that compounds similar to 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)] exhibit a range of biological activities:

Anticancer Activity

In vitro studies have indicated that derivatives containing the triazole moiety can inhibit the growth of various cancer cell lines. For instance:

  • Compounds with similar structures exhibited IC50 values against human breast cancer (MCF-7) cells ranging from 27.3 μM to 6.2 μM , indicating significant cytotoxicity .

Antifungal Activity

The compound's structural features suggest potential efficacy against fungal infections. Triazole derivatives have been widely recognized for their role in antifungal therapy by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .

Antimicrobial Properties

Mercapto-substituted 1,2,4-triazoles have demonstrated broad-spectrum antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Antidepressant Activity : A study synthesized a series of triazole derivatives and screened them for antidepressant activity using the tail suspension test (TST) in mice, revealing promising results compared to standard treatments .
  • Chemotherapeutic Effects : Research on mercapto-substituted triazoles indicated their potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Q & A

Q. Progress Monitoring :

  • Thin-Layer Chromatography (TLC) tracks intermediate conversions (e.g., Rf = 0.5 in ethyl acetate/hexane 3:7) .
  • NMR Spectroscopy confirms key signals, such as the thioether methylene (δ ~4.0 ppm) and aromatic protons (δ 6.9–7.5 ppm) .

Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?

Basic Research Question

  • ¹H/¹³C NMR : Identifies substituent environments (e.g., 3-ethoxyphenyl’s methoxy at δ 1.3–1.5 ppm for ethyl and δ 3.8–4.0 ppm for OCH2) .
  • IR Spectroscopy : Detects carbonyl (C=O, 1660–1680 cm⁻¹) and amine (N–H, 3400–3500 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) confirm molecular weight .

Q. Priority Data :

  • Disappearance of starting material signals (e.g., thiol protons at δ 3.1–3.3 ppm) .
  • Consistency between experimental and calculated elemental analysis (C, H, N ±0.3%) .

How can researchers optimize synthesis conditions to improve yield and purity?

Advanced Research Question

  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) for intermediates; switch to dichloromethane for acid-sensitive steps .
  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., chloroacetyl chloride addition) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95%. Recrystallization in ethanol/water enhances crystalline form .

Q. Yield Improvements :

  • Increasing equivalents of sodium hydride (1.5–2.0 eq.) boosts thioether formation efficiency from 55% to 78% .

How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer efficacy) be methodologically resolved?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
  • Structural Analog Interference : Impurities from incomplete purification (e.g., residual starting materials with inherent activity) .

Q. Resolution Strategies :

Repetition with HPLC-Purified Compound (>99% purity) to exclude impurity effects .

Comparative SAR Studies : Test analogs (e.g., replacing 3-ethoxyphenyl with furan-2-yl) to isolate pharmacophoric groups .

Meta-Analysis : Aggregate IC50 values across studies to identify consensus targets (e.g., EGFR kinase inhibition at IC50 = 12.3 µM) .

What computational approaches predict this compound’s biological targets and binding modes?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Screens against PDB targets (e.g., EGFR [PDB: 1M17]), prioritizing triazole-thioether interactions with catalytic lysine residues (binding energy ≤ −8.5 kcal/mol) .
  • PASS Program : Predicts probability scores for antimicrobial (Pa = 0.72) and anticancer (Pa = 0.65) activities based on structural fingerprints .
  • MD Simulations : 100-ns simulations assess binding stability; root-mean-square deviation (RMSD) <2.0 Å indicates stable target engagement .

How does stability under varying pH and light impact experimental design for long-term studies?

Advanced Research Question

  • pH Stability : Degrades at pH <3 (hydrolysis of acetamide) or >10 (triazole ring opening). Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays .
  • Light Sensitivity : UV-Vis studies show 15% decomposition after 72-hr light exposure; store in amber vials at −20°C .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., new peak at Rf = 0.3) .

What structural analogs are most informative for structure-activity relationship (SAR) studies?

Advanced Research Question
Key analogs and their contributions:

Compound ModificationBiological ImpactReference
Replacement of 3-ethoxyphenyl with furan-2-ylReduced cytotoxicity (IC50 ↑ from 8.2 µM to >50 µM)
Substitution of 5-chloro-2-methylphenyl with 4-fluorophenylEnhanced antimicrobial activity (MIC ↓ from 32 µg/mL to 8 µg/mL)
Allyl group introduction at triazole N-4Improved solubility (LogP ↓ from 3.1 to 2.4)

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